4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular formula of the compound is C19H28N6O2. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .Chemical Reactions Analysis
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of this compound would depend on the functional groups attached to the imidazole ring.Scientific Research Applications
Synthesis and Pharmacological Evaluation
A series of derivatives were synthesized to explore their potential as ligands for 5-HT(1A) receptors. Preliminary studies suggested that certain derivatives exhibit anxiolytic-like and antidepressant-like activities in animal models, highlighting their potential for treating anxiety and depression (A. Zagórska et al., 2009).
Antioxidant Evaluation
Novel pyrazolopyridine derivatives were synthesized and evaluated for their antioxidant properties. Some of these compounds demonstrated promising activity in protecting DNA from oxidative damage, suggesting their utility in studies related to oxidative stress and potentially in the development of antioxidant therapies (M. Gouda, 2012).
Fused Systems Based on Purines and Pyrimidines
Research into the reactivity of dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione with ammonia or primary amines led to the synthesis of 4-amino derivatives. This work contributes to the understanding of chemical transformations involving purines and pyrimidines, which are core structures in many biologically active compounds (A. Gulevskaya et al., 1999).
Integrin Antagonists for Antithrombotic Treatment
A compound developed as a potent and orally active fibrinogen receptor antagonist demonstrated significant potential for antithrombotic treatment. This research underscores the therapeutic applications of such compounds in acute phase treatments, driven by their ability to inhibit platelet aggregation (Y. Hayashi et al., 1998).
Applications in Mechanistic Investigations
A labeled compound was prepared for use in mechanistic investigations, offering insights into the thermal reactions of N-oxides with various nucleophiles. Such studies are crucial for understanding the chemical behavior of these compounds under different conditions, with implications for their synthetic utility and biological activity (M. Sako et al., 2000).
Mechanism of Action
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on the specific compound and its target. For example, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others may act as antagonists for certain receptors in the body .
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways. For instance, some imidazole derivatives can inhibit the synthesis of certain proteins or disrupt cell membrane integrity, leading to cell death .
Pharmacokinetics
The pharmacokinetics of imidazole derivatives can also vary widely. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the specific structure of the compound, as well as by individual patient factors .
Result of Action
The result of the action of imidazole derivatives can range from the killing of bacteria or fungi, to the reduction of inflammation, to the inhibition of tumor growth .
Action Environment
The action of imidazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .
Future Directions
The future directions in the research of imidazole derivatives involve the development of new drugs that overcome the problems of antimicrobial resistance . The broad range of biological activities exhibited by imidazole derivatives makes them promising candidates for the development of novel drugs.
Properties
IUPAC Name |
4,7-dimethyl-2-(2-piperidin-1-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O2/c1-13(2)25-14(3)12-24-15-16(20-18(24)25)21(4)19(27)23(17(15)26)11-10-22-8-6-5-7-9-22/h12-13H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGZQLQONZBYLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C(C)C)N(C(=O)N(C3=O)CCN4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.